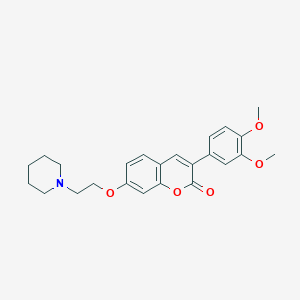

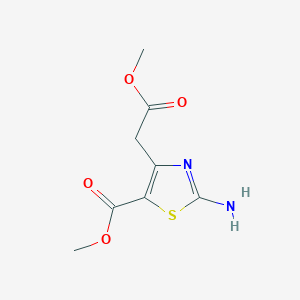

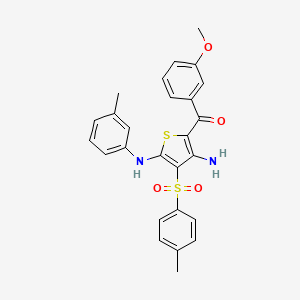

![molecular formula C19H16N4OS B2375505 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034270-75-0](/img/structure/B2375505.png)

2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide” is a chemical compound with a complex structure. It has been mentioned in the context of being a novel PKM2 activator . PKM2 is an enzyme known as Pyruvate Kinase M2, which plays a crucial role in cancer metabolism .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions with different chemical reagents, resulting in molecules like thiophene, pyrazole, and coumarin derivatives incorporated benzo[d]imidazole moiety .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a benzimidazole ring, a thiophene ring, and a pyridine ring . The benzimidazole ring contains two weak basic nitrogens, contributing to its ionization efficiency .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used as a labeling reagent in the determination of bile acids from bio-samples . The compound could easily and quickly label BAs at the optimized derivatization conditions .Scientific Research Applications

Applications in Imaging and Radioligand Development

Development of Imaging Probes for Peripheral Benzodiazepine Receptors : The compound has been explored for its potential in synthesizing substituted imidazo[1,2-α]pyridines, serving as selective ligands for Peripheral Benzodiazepine Receptors (PBR). These ligands, when labeled with isotopes like Iodine-123, offer a promising route for the in vivo study of PBR using Single Photon Emission Computed Tomography (SPECT) imaging techniques (Katsifis et al., 2000).

Positron Emission Tomography (PET) Imaging : The compound is part of a series developed as iodine-123-labelled radioligands aimed at imaging the peripheral benzodiazepine receptors with PET, enhancing the understanding of neurological conditions and potential therapeutic targets (Thominiaux et al., 2007).

Exploration in Heterocyclic Chemistry

Synthesis of Innovative Heterocycles : It has been utilized as a precursor in the synthesis of various heterocycles, such as pyrroles, pyridines, and benzimidazoles, showcasing its versatility in creating compounds with potential insecticidal activity against pests like Spodoptera littoralis (Fadda et al., 2017).

Antibacterial and Antitumor Agents : New derivatives have been synthesized from the compound, demonstrating significant antibacterial activity. This highlights its potential as a scaffold for developing new antibacterial agents (Gullapelli et al., 2014). Additionally, some derivatives have shown promising antitumor activity against various cancer cell lines, suggesting its use in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).

Contributions to Material Science

- Antioxidants for Industrial Oils : Derivatives of the compound have been investigated as antioxidants for base stock oils, indicating its utility in enhancing the oxidative stability of industrial oils and contributing to the longevity and efficiency of machinery (Basta et al., 2017).

Mechanism of Action

Target of Action

Similar compounds with a benzimidazole moiety have been reported to exhibit antitumor activities . These compounds are known to interact with various cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .

Mode of Action

Compounds with similar structures have been shown to undergo a series of heterocyclization reactions with different chemical reagents . The resulting molecules, which incorporate a benzimidazole moiety, have been found to exhibit antitumor activities .

Biochemical Pathways

It is known that benzimidazole derivatives can interfere with the normal functioning of cancer cells, leading to their death .

Result of Action

The compound’s action results in the inhibition of cancer cell growth. In particular, it has been found to exhibit high potency against MCF-7, NCI-H460, and SF-268 cancer cell lines .

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c24-19(12-23-13-22-15-4-1-2-5-17(15)23)21-11-14-7-8-20-16(10-14)18-6-3-9-25-18/h1-10,13H,11-12H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPCMEFPDDEPGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

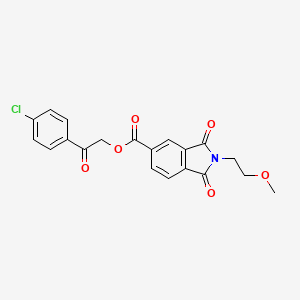

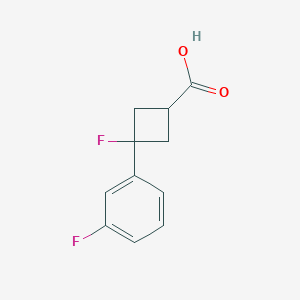

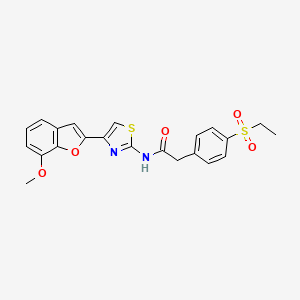

![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)

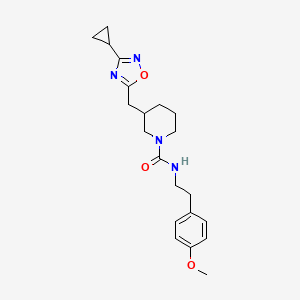

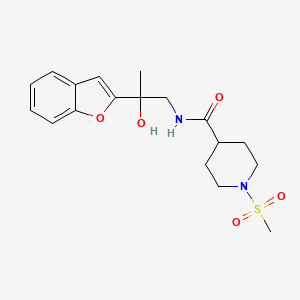

![6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2375434.png)

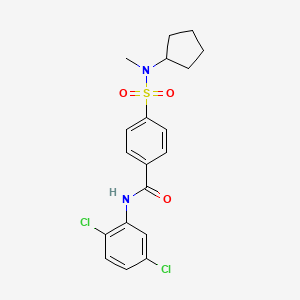

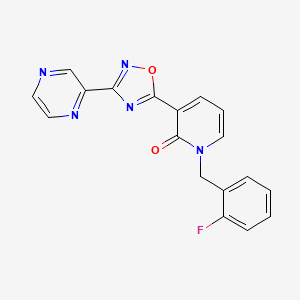

![N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2375435.png)

![Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2375438.png)